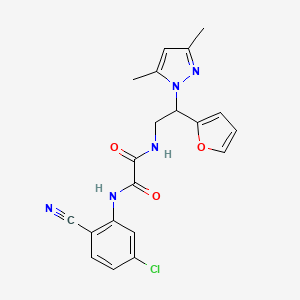

N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O3/c1-12-8-13(2)26(25-12)17(18-4-3-7-29-18)11-23-19(27)20(28)24-16-9-15(21)6-5-14(16)10-22/h3-9,17H,11H2,1-2H3,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMVBFVMLQQLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

- Chloro-substituted phenyl ring : Enhances reactivity.

- Cyano group : Increases biological interactions.

- Oxalamide functional group : Known for diverse biological activities.

The molecular formula is , with a molecular weight of 439.9 g/mol .

This compound acts primarily as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in regulating cell cycles and signal transduction pathways. This inhibition may disrupt uncontrolled cell division, making it a candidate for cancer therapeutics .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The inhibition of specific kinases can lead to reduced proliferation of cancer cells. For instance, studies have demonstrated that related oxalamides can effectively inhibit tumor growth in vitro and in vivo models .

Antiparasitic Properties

Preliminary studies suggest that this compound may also possess antiparasitic properties. The exact mechanisms remain under investigation, but the structural features that enhance its reactivity could contribute to its effectiveness against various parasites .

Cytoprotective Effects

In related studies on similar compounds, it was found that they could protect against DNA and mitochondrial damage induced by carcinogens. This protective effect was mediated by reducing nitrosative stress and enhancing cellular antioxidant levels . Such findings imply that this compound might also offer cytoprotective benefits.

Research Findings

A summary of relevant studies is presented below:

Case Studies

Several case studies have explored the biological activities of compounds within the same class as this compound:

- Cancer Cell Line Studies : A series of experiments demonstrated that oxalamide derivatives could reduce the viability of various cancer cell lines by inducing apoptosis through kinase inhibition.

- Antiparasitic Efficacy : In vitro studies showed that certain oxalamides exhibited potent activity against parasitic infections, suggesting a broader application for these compounds beyond oncology.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies suggest that compounds with similar structural features can inhibit the growth of pathogens, indicating potential applications in treating infections .

Enzyme Inhibition

The compound may act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit lipoxygenase enzymes, which play a role in inflammatory processes .

Anticancer Activity

Preliminary studies have shown that N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide may possess anticancer properties . In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for the development of new therapeutics. Its ability to interact with specific biological targets makes it valuable for designing drugs aimed at treating infections and inflammatory diseases.

Agricultural Sciences

The antimicrobial properties of this compound may also extend to agricultural applications. Its efficacy against plant pathogens could be explored for developing new agrochemicals to protect crops from diseases .

Case Study 1: Antimicrobial Efficacy

In one study, derivatives of the compound were tested against a panel of bacterial strains including E. coli and S. aureus. The results demonstrated that certain modifications to the structure enhanced antimicrobial potency, suggesting avenues for optimizing efficacy through chemical modifications .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of this compound against various cancer cell lines such as SNB-19 and OVCAR-8. The findings indicated a significant reduction in cell viability at specific concentrations, warranting further exploration into its mechanisms of action and potential as an anticancer agent .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Solvent | Yield Optimization |

|---|---|---|---|---|

| Amidation | Oxalyl chloride, triethylamine | 0–25°C | Dichloromethane | Slow addition to minimize side reactions |

| Heterocycle coupling | Pd(PPh₃)₄, Na₂CO₃ | 80–100°C | DMF/water | Excess boronic acid (1.2–1.5 eq) |

Advanced: How can structural contradictions in NMR data (e.g., unexpected peaks) be resolved during characterization?

Answer:

Discrepancies in NMR spectra may arise from:

- Tautomerism in pyrazole rings : 3,5-dimethylpyrazole can exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR to observe dynamic equilibria .

- Rotameric conformers : The oxalamide linker may adopt multiple conformations. Employ 2D NMR (COSY, NOESY) to distinguish between rotamers .

- Impurity identification : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to isolate artifacts .

Q. Example Workflow :

Record ¹H/¹³C NMR at 298K and 223K.

Use HSQC to correlate ambiguous proton-carbon pairs.

Validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Basic: What spectroscopic and computational methods confirm the compound’s purity and structure?

Answer:

Essential Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and DEPT-135 for functional group assignment (e.g., furan C-H at δ 6.2–7.4 ppm, pyrazole methyl at δ 2.1–2.5 ppm) .

- Mass Spectrometry : HRMS to verify the molecular ion ([M+H]⁺ expected at m/z ~495.02) and rule out byproducts .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitrile C≡N (~2200 cm⁻¹) .

Q. Computational Validation :

- Compare experimental NMR/IR with Gaussian-optimized structures using B3LYP/6-31G(d) basis sets .

Advanced: How do substituents on the pyrazole and furan rings influence biological activity?

Answer:

Modifications to the 3,5-dimethylpyrazole and furan groups impact:

Q. Structure-Activity Relationship (SAR) Table :

Advanced: How to address contradictions in reported IC₅₀ values across cell-based assays?

Answer:

Variability in IC₅₀ values may stem from:

- Assay conditions : Differences in serum concentration (e.g., 5% FBS vs. 10% FBS alter compound bioavailability) .

- Cell line heterogeneity : Genetic drift in cancer lines (e.g., HeLa vs. MCF-7) affects target expression .

- Compound stability : Degradation in aqueous media (validate via HPLC at t = 0, 24, 48 hrs) .

Q. Resolution Strategies :

Standardize assays using CLSI guidelines.

Include positive controls (e.g., doxorubicin) to normalize inter-experimental variability .

Perform dose-response curves in triplicate with independent compound batches .

Basic: What protocols assess the compound’s stability under physiological conditions?

Answer:

Key Experiments :

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC .

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Check purity with TLC (silica gel, CH₂Cl₂:MeOH 9:1) .

- Light Sensitivity : Expose to UV (254 nm) and visible light. Quantify photodegradation products using LC-MS .

Q. Data Interpretation :

- Degradation >10% at pH 7.4 suggests limited in vivo utility.

- Thermal stability ≥4 weeks at 25°C supports lab storage without refrigeration .

Advanced: What computational tools predict binding modes to biological targets?

Answer:

Recommended Workflow :

Target Identification : Use SwissTargetPrediction to prioritize kinases or GPCRs .

Docking Studies : Autodock Vina or Schrödinger Glide to model interactions (e.g., furan O with Serine residues) .

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .

Q. Case Study :

- Docking of analogous oxalamides into EGFR kinase (PDB: 1M17) revealed hydrogen bonds between the amide linker and Thr766 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.